molecular formula C21H22N4O3 B2663912 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1396866-21-9

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2663912
CAS No.: 1396866-21-9
M. Wt: 378.432
InChI Key: HRMNYKWPMWCAMV-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide derivatives have been explored for their potential in cancer treatment due to their cytotoxic properties. Research conducted by Deady et al. (2003) involved the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds exhibiting IC(50) values less than 10 nM. This study underscores the therapeutic potential of these compounds in cancer treatment, with further in vivo tests against subcutaneous colon 38 tumors in mice demonstrating curative effects at specific dosages for selected derivatives (Deady et al., 2003).

EGFR Inhibition and Anticancer Agents

Lan et al. (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as novel anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds were evaluated for their cytotoxic activities against three EGFR high-expressed cancer cell lines and showed potent anticancer activities, indicating their potential as EGFR inhibitors. This research highlights the importance of developing new indole scaffolds for anticancer therapy, especially for targeting specific growth factor receptors (Lan et al., 2017).

Dynamin GTPase Inhibition

The development of second-generation indole-based dynamin GTPase inhibitors showcased the importance of the tertiary dimethylamino-propyl moiety for inhibiting dynamin GTPase activity. Compounds synthesized in this study demonstrated increased potency and selectivity for dynamin I and II, highlighting the potential for therapeutic applications in diseases where dynamin function is dysregulated. The identified compounds showed significant in vitro and in-cell inhibition of clathrin-mediated endocytosis, suggesting their utility in modulating cellular processes involving dynamin GTPases (Gordon et al., 2013).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-24(2)18(15-13-25(3)17-8-5-4-7-14(15)17)12-22-21(26)16-11-20(28-23-16)19-9-6-10-27-19/h4-11,13,18H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMNYKWPMWCAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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